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Compound of Interest

Compound Name: Rosmadial

Cat. No.: B15390024

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmadial, a naturally occurring phenolic diterpene, is a key bioactive compound found in
medicinal plants such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis).
Exhibiting potent antioxidant and anti-inflammatory properties, Rosmadial is a subject of
growing interest in the fields of pharmacology and drug development. A thorough
understanding of its physicochemical properties, including its behavior under mass
spectrometry analysis, is essential for its characterization, quantification in complex biological
matrices, and the elucidation of its metabolic fate.

This document provides a comprehensive guide to the mass spectrometric fragmentation
pattern of Rosmadial and detailed protocols for its analysis using Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS).

Compound Information

Property Value

Molecular Formula C20H2405
Monoisotopic Mass 344.1624 Da
Chemical Class Phenolic Diterpene
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Mass Spectrometry Fragmentation Pattern

The fragmentation of Rosmadial is analyzed using Electrospray lonization (ESI) coupled with
tandem mass spectrometry (MS/MS). Data is presented for both negative and positive
ionization modes to provide a comprehensive analytical profile.

Negative lon Mode ESI-MS/MS

In negative ion mode, Rosmadial readily forms a deprotonated molecule, [M-H]~, at m/z
343.15.[1] Collision-Induced Dissociation (CID) of this precursor ion results in a characteristic
major fragment. The primary fragmentation event is the neutral loss of a carbon dioxide (CO2)
molecule (44 Da), which is a common fragmentation pathway for compounds containing a
lactone functional group.

Table 1: Quantitative Fragmentation Data for Rosmadial in Negative lon Mode

Proposed Identity
Precursor lon (m/z) Fragmentlon (m/z)  Neutral Loss (Da)
of Neutral Loss

343.15 299.16 44.00 CO2

Proposed Positive lon Mode ESI-MS/MS

While less commonly reported, the analysis in positive ion mode provides complementary
structural information. Rosmadial is expected to form a protonated molecule [M+H]* at m/z
345.17. The proposed fragmentation pathway involves sequential neutral losses of water (H20)
and carbon monoxide (CO), which are characteristic losses for diterpenoids.

Table 2: Proposed Quantitative Fragmentation Data for Rosmadial in Positive lon Mode

Proposed Proposed Neutral Proposed Identity
Precursor lon (m/z)

Fragment lon (m/z) Loss (Da) of Neutral Loss
345.17 327.16 18.01 H20
345.17 317.17 28.00 (6{0)]
327.16 299.16 28.00 6{0)]
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Experimental Protocols

The following protocols provide a robust methodology for the extraction and LC-MS/MS
analysis of Rosmadial from biological matrices.

Materials and Reagents

 Rosmadial analytical standard (=98% purity)

LC-MS grade Acetonitrile (ACN)

LC-MS grade Methanol (MeOH)

LC-MS grade Formic Acid (FA)

Ultrapure water (18.2 MQ-cm)

Biological matrix (e.g., plasma, serum, tissue homogenate)

Sample Preparation: Protein Precipitation

e Thaw biological samples to room temperature.

 In a microcentrifuge tube, add 300 pL of ice-cold acetonitrile (containing 0.1% formic acid) to
100 pL of the biological sample.

» Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein
precipitation.

o Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

o Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS
analysis.

Liquid Chromatography Method

 Instrument: A high-performance liquid chromatography (UHPLC) system.

e Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 um particle size).
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e Mobile Phase A: 0.1% Formic Acid in Water.

e Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient Elution:

0-1 min: 5% B

[¢]

[e]

1-10 min: Linear gradient from 5% to 95% B

10-12 min: Hold at 95% B

o

[¢]

12.1-15 min: Re-equilibrate at 5% B
e Flow Rate: 0.3 mL/min.
e Column Temperature: 40°C.

e Injection Volume: 2-5 pL.

Mass Spectrometry Method

e Instrument: A tandem mass spectrometer (e.g., QTOF or Triple Quadrupole).
 lon Source: Electrospray lonization (ESI).

o Polarity: Positive and Negative switching mode.

e Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

e Source Temperature: 120°C.

o Desolvation Gas Temperature: 350°C.

e Cone Gas Flow: 50 L/hr.

» Desolvation Gas Flow: 800 L/hr.

e MS Scan Range: m/z 100-500.
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 MS/MS Collision Energy: A collision energy of 25 eV with a spread of 15 eV is a good
starting point; however, optimization for the specific instrument is recommended.

Data Analysis

¢ Acquired data should be processed with the instrument's software.

« |dentify Rosmadial by its retention time and the characteristic precursor and fragment ions
detailed in Tables 1 and 2.

o For quantification, generate a calibration curve by plotting the peak area of the most
abundant fragment ion against the concentration of the analytical standards.

Visualizations
Proposed Fragmentation Pathway of Rosmadial in
Negative lon Mode

Rosmadial
[M-H]~
m/z 343.15

. CO:2 (44 Da)

Y
[M-H-CO2]~
m/z 299.16

Click to download full resolution via product page

Caption: Proposed fragmentation of Rosmadial in negative ESI mode.

Proposed Fragmentation Pathway of Rosmadial in
Positive lon Mode
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Caption: Proposed fragmentation of Rosmadial in positive ESI mode.

Experimental Workflow for Rosmadial Analysis
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Caption: A typical workflow for the analysis of Rosmadial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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